C16H14N2O2S
Description
C₁₆H₁₄N₂O₂S is a molecular formula representing multiple structurally distinct sulfur-containing heterocyclic compounds. These isomers vary in ring systems, substituents, and applications, leading to diverse physicochemical and biological properties. Key examples include:
- Penicilliumthiamine B: A cytotoxic thiadiazole alkaloid isolated from Penicillium oxalicum, featuring a thiadiazole core and 4-hydroxybenzene groups .
- 3,6-Diphenyl-1,4,5-thiadiazepine 1,1-dioxide: A thiadiazepine derivative with a bicyclic structure and environmental hazard classification .
- Benzobicyclon (CAS 73250-68-7): An herbicidal agent with a thiophenecarboxamide backbone .
- N-(4-Methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide: A research chemical used in peptide synthesis .
These compounds share the molecular weight of 298.36 g/mol but differ in functional groups, ring systems, and applications, underscoring the importance of structural analysis.
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)quinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-5-3-11(4-6-12)18-10-17-15-9-13(20-2)7-8-14(15)16(18)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRANRVWMKXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=S)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core in C₁₆H₁₄N₂O₂S. As demonstrated in the synthesis of 4-(2-methylthiazol-4-yl)benzothioamide derivatives, this method involves two stages:
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Formation of a nitrile intermediate : Thioacetamide reacts with 4-(2-bromoacetyl)benzonitrile in ethanol under reflux to yield 4-(2-methylthiazol-4-yl)benzonitrile.
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Conversion to thioamide : The nitrile intermediate is treated with hydrogen sulfide gas in the presence of triethylamine to form the corresponding thioamide.
For C₁₆H₁₄N₂O₂S, analogous steps could involve substituting the benzonitrile precursor with an oxygen-containing derivative, such as 4-(2-bromoacetyl)benzoate, to introduce ester functionalities. The final step entails cyclocondensation with α-haloketones or α-haloesters to form the thiazole ring.
Optimization of Reaction Conditions
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Solvent : Ethanol (96%) is preferred due to its ability to dissolve both polar and nonpolar reactants.
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Temperature : Reflux conditions (108–110°C) ensure complete conversion of intermediates, as monitored by TLC.
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Catalysis : Triethylamine facilitates the nucleophilic attack of hydrogen sulfide on the nitrile group.
Yield and Characterization :
The reported yield for analogous thiazole derivatives ranges from 78% to 92%. Elemental analysis confirms stoichiometric ratios (e.g., C: 61.12%, H: 4.49% for C₁₆H₁₄N₂OS₂), while ¹H NMR spectra validate the presence of methylthiazole protons (δ 2.5–2.7 ppm) and aromatic protons (δ 7.3–8.1 ppm).
Oxidative Dimerization of Thioamides
Solvent-Free Synthesis Using N-Bromosuccinimide (NBS)
A solvent-free approach for synthesizing 1,2,4-thiadiazoles involves grinding thioamides with NBS in the presence of basic Al₂O₃. This method is adaptable to C₁₆H₁₄N₂O₂S if the target contains a thiadiazole ring.
Procedure :
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Thioamide preparation : Thiophene-2-carbothioamide is synthesized using Lawesson’s reagent.
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Oxidative cyclization : The thioamide is ground with NBS (1.05 equiv) and Al₂O₃ for 5–15 minutes at room temperature.
Advantages :
Limitations :
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Limited to substrates tolerant to oxidative conditions.
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Requires precise control of NBS stoichiometry to avoid over-bromination.
Multi-Step Industrial Synthesis: Lessons from Mefenacet Production
Acylation and Esterification Sequence
The patented synthesis of mefenacet provides a template for multi-step routes applicable to C₁₆H₁₄N₂O₂S. Critical steps include:
Acylation with POCl₃
Esterification and Chlorination
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Ester formation : The acylated product undergoes esterification with sodium formate to yield 2-formyloxy-N-exalgines.
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Chlorination : Solid phosgene in toluene converts intermediates to chlorinated benzothiazoles.
Purification :
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Liquid-liquid extraction : Toluene/water mixtures remove unreacted starting materials.
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Vacuum distillation : Isolates pure intermediates with >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hantzsch Synthesis | 78–92 | High selectivity for thiazole formation | Requires toxic H₂S gas |
| Oxidative Dimerization | 57–99 | Solvent-free, rapid (5–15 min) | Limited substrate scope |
| Industrial Process | 95 | Scalable to kilogram quantities | Multi-step, costly purification |
Characterization and Validation
Spectroscopic Techniques
Elemental Analysis
Accordance with theoretical values ensures purity:
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Calculated for C₁₆H₁₄N₂O₂S : C: 63.56%, H: 4.67%, N: 9.27%, S: 10.60%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group in C₁₆H₁₄N₂O₂S undergoes nucleophilic substitution under basic conditions. For example, the tosyl (p-toluenesulfonyl) group can be replaced by amines or alkoxides:
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Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
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Products : Substituted quinoline derivatives (e.g., N-alkyl/aryl quinoline sulfonamides).
Oxidation and Reduction Reactions
The quinoline ring is redox-active:
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Oxidation : Potassium permanganate (KMnO₄) oxidizes the quinoline ring to form quinoline-N-oxide derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to tetrahydroquinoline analogs.
Coupling Reactions
C₁₆H₁₄N₂O₂S participates in cross-coupling reactions to form carbon-carbon bonds:
| Reaction Type | Catalyst | Base | Products |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivatives |
| Heck Reaction | Pd(OAc)₂ | Triethylamine | Alkenyl-substituted quinoline |
Hydrolysis of Tertiary Carboxamide
The carboxamide group in related analogs (e.g., mefenacet) hydrolyzes under acidic or alkaline conditions:
Stability and Hazardous Decomposition
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Thermal Stability : Stable under standard conditions but decomposes above 200°C .
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Decomposition Products : Carbon monoxide (CO), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) .
Hydrogen Bonding and Crystal Packing
Intermolecular O–H···N and C–H···O hydrogen bonds stabilize the crystal structure, influencing reactivity in solid-state reactions .
Scientific Research Applications
Antibacterial Applications
C16H14N2O2S has shown significant antibacterial properties, especially against multi-drug resistant bacteria. A study synthesized several quinazolinone derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the quinazoline ring enhanced antibacterial activity when conjugated with silver nanoparticles. Compounds with electron-donating groups demonstrated superior efficacy compared to those with electron-withdrawing groups .
Key Findings:
- Compound Variability: The presence of methoxy groups improved activity against Escherichia coli and Streptococcus pyogenes.
- Nanoparticle Conjugation: Silver nanoparticles significantly enhanced the bactericidal properties without cytotoxic effects on human cells .
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer effects. Quinazolinone derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Case Study:
- A study assessed the anti-proliferative effects of synthesized quinazolinone derivatives on cervical cancer cells, revealing a dose-dependent inhibition of cell growth . The MTT assay results indicated significant reductions in cell viability at specific concentrations.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against the hepatitis C virus (HCV). Structural modifications of quinazolinone derivatives have led to the identification of lead compounds with notable potency against HCV replication.
Key Insights:
- Lead Compound Identification: A derivative named JK3/32 showed comparable efficacy to established antiviral drugs like sofosbuvir, with an EC50 value indicating effective viral suppression .
- Mechanism of Action: The antiviral activity is attributed to the compound's ability to inhibit viral protein functions critical for HCV replication.
Mechanism of Action
Mefenacet exerts its herbicidal effects by inhibiting the synthesis of fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid biosynthesis. By inhibiting this enzyme, mefenacet disrupts the production of essential lipids, leading to the death of the target weeds .
Comparison with Similar Compounds
Table 1: Key Properties of C₁₆H₁₄N₂O₂S Compounds
Structural and Functional Differences:
- Ring Systems : Penicilliumthiamine B contains a thiadiazole ring, while 3,6-diphenyl derivatives feature a thiadiazepine (7-membered ring). Benzobicyclon and related compounds incorporate thiophene rings .
- Substituents : Hydroxyphenyl (Penicilliumthiamine B) vs. methoxyphenyl (N-(4-Methoxyphenyl) derivative) groups influence polarity and bioactivity .
- Bioactivity : Thiadiazole and thiadiazepine derivatives exhibit cytotoxicity or herbicidal activity, whereas thiophenecarboxamides are often synthetic intermediates .
Comparison with Similar Compounds (C₁₄H₁₆N₂O₂S)
Table 2: C₁₆H₁₄N₂O₂S vs. C₁₄H₁₆N₂O₂S
Key Observations:
- Molecular Weight: C₁₄H₁₆N₂O₂S has a lower molecular weight (276.09 vs.
- Functionality : C₁₆H₁₄N₂O₂S compounds often feature complex heterocycles (e.g., thiadiazepines), whereas C₁₄H₁₆N₂O₂S derivatives include simpler amides and esters .
- Biological Relevance : Both classes show bioactivity, but C₁₆H₁₄N₂O₂S compounds are more diverse in applications, spanning agrochemicals to anticancer agents .
Research Findings and Implications
- Cytotoxicity : Penicilliumthiamine B’s thiadiazole core and hydroxyl groups are critical for its anticancer activity, as demonstrated by HRESIMS and NMR data .
- Environmental Impact : Benzobicyclon’s low vapor pressure (5.63E-08 mmHg) and environmental hazard classification necessitate careful handling .
- Synthetic Utility : N-(4-Methoxyphenyl) derivatives are valuable in peptide synthesis due to their stability and solubility .
Q & A
Q. Advanced
- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (structural modifications), C omparison (wild-type vs. analogs), O utcome (binding affinity) .
- FINER Criteria : Ensure studies are F easible (e.g., scalable synthesis), I nteresting (novel substituents), N ovel (unexplored bioactivity), E thical, and R elevant (agricultural applications) .
- High-throughput screening : Use crystallography pipelines (SHELXC/D/E) for rapid phase determination of analogs .
How should researchers address measurement uncertainties in physicochemical studies of this compound?
Q. Advanced
- Error propagation : Quantify uncertainties in molar mass (±0.01 g/mol), volume measurements (±0.02 mL), and instrumental drift .
- Statistical rigor : Report confidence intervals (e.g., 95% CI for melting points) and use Grubbs’ test to exclude outliers .
- Reproducibility : Document raw data (appendix) and processed data (body) per IUPAC guidelines .
What are best practices for reporting crystallographic data of this compound in publications?
Q. Advanced
- Data inclusion : Provide unit cell parameters (a, b, c, α, β, γ), R values, and ADPs in tables .
- Visualization : Include anisotropic displacement ellipsoid plots (70% probability level) to highlight atomic thermal motion .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .
How can computational methods complement experimental studies of this compound?
Q. Advanced
- Molecular docking : Predict binding modes with 1,3-benzothiazole targets using AutoDock Vina. Validate with experimental IC50 values .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare theoretical vs. experimental bond lengths .
- MD simulations : Assess stability of crystal packing under varying temperatures (e.g., 294 K in XRD studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
